

Application of Dolasetron-d5 in Therapeutic Drug Monitoring Assays

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Compound of Interest

Compound Name: Dolasetron-d5

Cat. No.: B15137677

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Application Note

Introduction

Dolasetron is a selective serotonin 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3] Therapeutic drug monitoring (TDM) of dolasetron and its active metabolite, hydrodolasetron, is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse effects, such as dose-dependent prolongation of QT, PR, and QRS intervals.[4][5] The use of a stable isotope-labeled internal standard, such as **Dolasetron-d5**, is the gold standard for quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing. This document provides a detailed protocol for the determination of dolasetron in human plasma using **Dolasetron-d5** as an internal standard, suitable for TDM.

Principle

The method involves the extraction of dolasetron and the internal standard (**Dolasetron-d5**) from plasma samples via protein precipitation. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ion mode. Quantification is achieved by comparing the peak area ratio of dolasetron to **Dolasetron-d5**.

Experimental Protocols

1. Materials and Reagents

- Dolasetron mesylate reference standard
- **Dolasetron-d5** internal standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)
- 96-well collection plates
- Analytical balance, vortex mixer, centrifuge

2. Instrumentation

- Liquid Chromatography: Shimadzu Nexera X2 or equivalent HPLC system
- Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
- Analytical Column: Waters XBridge BEH C18 column (2.1 x 50 mm, 2.5 μ m) or equivalent.

3. Standard Solutions Preparation

- Stock Solutions (1 mg/mL): Prepare stock solutions of dolasetron and **Dolasetron-d5** in methanol.
- Working Standard Solutions: Serially dilute the dolasetron stock solution with 50:50 acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Dolasetron-d5** stock solution in 50:50 acetonitrile:water.

4. Sample Preparation

- Pipette 50 μ L of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
- Add 150 μ L of the internal standard working solution (100 ng/mL **Dolasetron-d5** in acetonitrile) to each well.
- Vortex the plate for 2 minutes to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer 100 μ L of the supernatant to a clean 96-well plate.
- Add 100 μ L of water with 0.1% formic acid to each well.
- Vortex briefly and inject 5 μ L onto the LC-MS/MS system.

5. LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	5 μ L
Column Temperature	40 $^{\circ}$ C
Gradient Program	
Time (min)	%B
0.00	10
2.50	90
3.50	90
3.51	10
5.00	10

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	35 psi
Temperature	550 °C
IonSpray Voltage	5500 V
MRM Transitions	
Analyte	Q1 Mass (Da)
Dolasetron	325.2
Dolasetron-d5	330.2

Method Validation Summary

The method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[\[6\]](#)[\[7\]](#)

Table 3: Linearity and Range

Analyte	Calibration Range (ng/mL)	R ²
Dolasetron	1 - 1000	> 0.995

Table 4: Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	1	≤ 10.5	≤ 12.3	95.2 - 104.8
Low	3	≤ 8.2	≤ 9.5	97.1 - 103.5
Mid	100	≤ 6.5	≤ 7.8	98.5 - 102.1
High	800	≤ 5.9	≤ 6.4	99.0 - 101.7

Table 5: Recovery and Matrix Effect

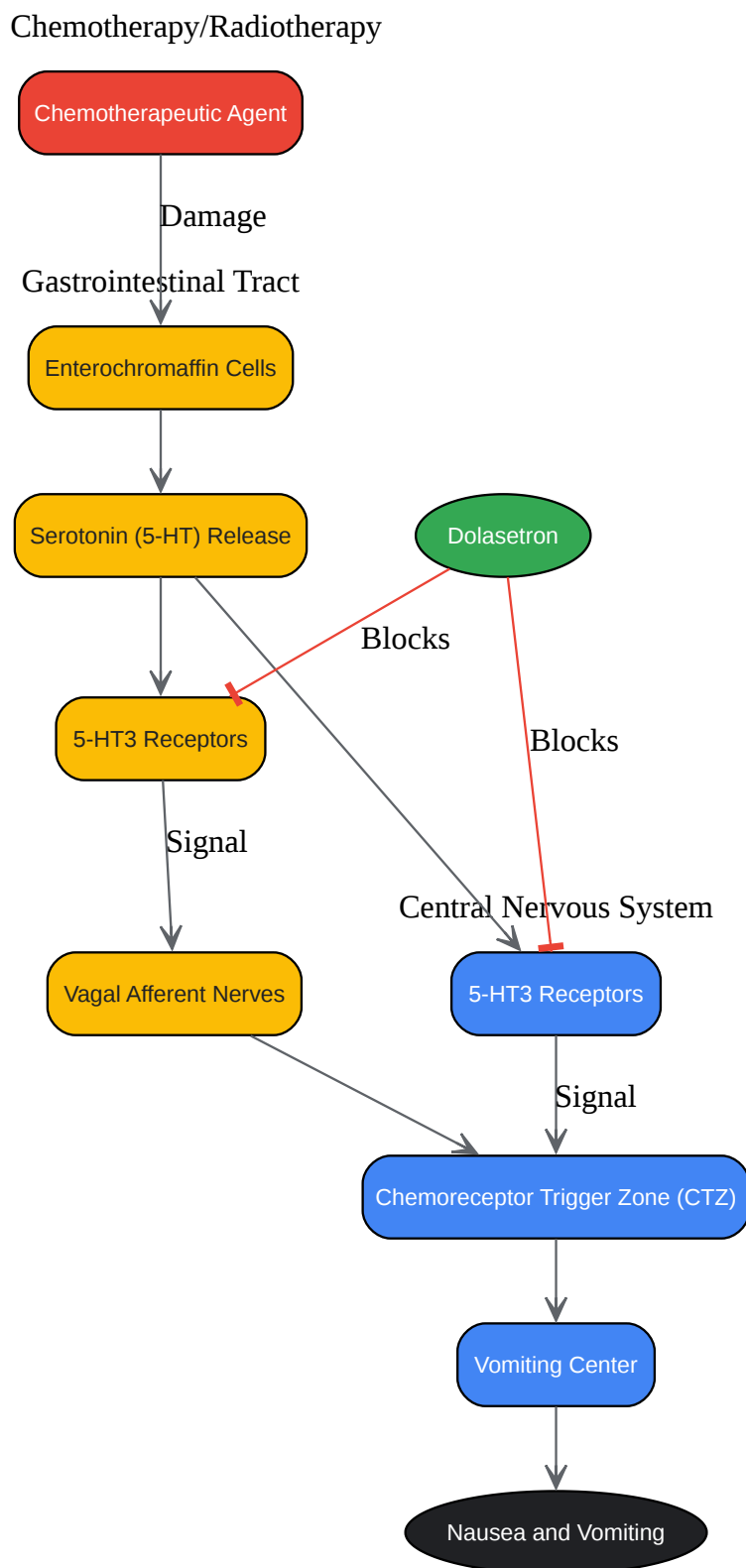
QC Level	Nominal Conc. (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	3	92.5	98.2
High	800	95.1	99.5

Visualizations



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Caption: Experimental workflow for Dolasetron TDM assay.



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Caption: Dolasetron's mechanism of action signaling pathway.

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of dolasetron in human plasma using **Dolasetron-d5** as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the results.

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